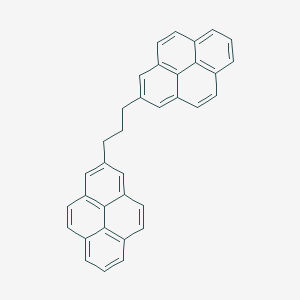

1,3-Di-(2-pyrenyl)propane

説明

Synthesis Analysis

The synthesis of 1,3-Di-(2-pyrenyl)propane has been explored through different methods. Research indicates that the compound can be effectively synthesized, demonstrating the feasibility of generating this compound for further studies and applications. For instance, the synthesis and coordination chemistry involving similar pyrenyl compounds provide insights into possible synthetic routes and the chemical versatility of the pyrenyl group in complex formations (Mann et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of 1,3-Di-(2-pyrenyl)propane reveals interesting aspects of its configuration and electronic properties. Studies have shown that the compound exhibits significant photophysical properties due to its molecular structure, including excimer formation dynamics which are influenced by the molecular environment and temperature (Yadav, Kurur, & Pandey, 2015).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Di-(2-pyrenyl)propane highlight its reactive nature and potential for forming complex molecular structures. For example, the formation of exciplexes and excimers under specific conditions indicates the compound's ability to participate in complex photophysical processes (Swinnen et al., 1985).

Physical Properties Analysis

The physical properties of 1,3-Di-(2-pyrenyl)propane, such as fluorescence decay kinetics and excimer formation dynamics, have been extensively studied. These investigations provide valuable information on the compound's behavior under various conditions and its potential applications in materials science and photophysical research (Zachariasse et al., 1985).

Chemical Properties Analysis

The chemical properties of 1,3-Di-(2-pyrenyl)propane, particularly its interactions and reactivity, have been analyzed through various studies. The compound's ability to form excimers and interact with other molecules in specific environments highlights its unique chemical properties and potential applications in developing novel materials and studying molecular interactions (Jurado, Almeida, & Madeira, 1991).

科学的研究の応用

Excimer Formation and Interaction : It is used to study excimer formation and the interaction between pyrene groups intramolecularly. This understanding is crucial in the field of photochemistry and molecular electronics (Declercq et al., 1993).

Studying Membrane Lipids : This compound is instrumental in researching the fluidity of bacterial membrane lipids. Notably, a decrease in fluidity is observed at higher temperatures, indicating its potential application in understanding cellular processes and membrane dynamics (Jurado, Almeida, & Madeira, 1991).

Lipid-Protein Interactions : It serves as a useful probe to report on lipid-protein interactions, particularly in relation to its strong interaction with lipid bilayers at specific pH levels. This application is vital for understanding biological processes at the molecular level (Dangreau, Joniau, de Cuyper, & Hanssens, 1982).

Sarcoplasmic Reticulum Membranes : The compound can probe the fluidity of sarcoplasmic reticulum membranes without causing detectable damage, which is significant in the study of muscle physiology and biochemistry (Almeida, Vaz, Zachariasse, & Madeira, 1982).

Kinetic Uniformity in Excimers : It acts as a single kinetically uniform group in forming excimers, which allows for the application of the Birks scheme in intramolecular cases. This aspect is important for understanding molecular kinetics and interactions (Zachariasse, Duveneck, & Kühnle, 1985).

Phosphatidylcholine Bilayers : Its intramolecular excimer formation is used to investigate fluidity in phosphatidylcholine bilayers and to detect phase transitions at specific temperatures, contributing to the understanding of lipid bilayer dynamics (Zachariasse, Kühnle, & Weller, 1980).

Supercritical Carbon Dioxide : The compound's intramolecular excimer formation in supercritical carbon dioxide relates to local concentration augmentation as a mechanism for solute-solute clustering. This finding has implications for supercritical fluid applications and solute dynamics (Rollins, Dabestani, & Sun, 1997).

Interaction with Cyclodextrins : The association of 1,3-bis(pyrenyl)propane with α-cyclodextrin forms weakly bound ground state dimers, emitting excimer fluorescence, which is of interest in the study of host-guest chemistry (Pistolis & Malliaris, 2003).

将来の方向性

特性

IUPAC Name |

2-(3-pyren-2-ylpropyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24/c1(4-22-18-28-14-10-24-6-2-7-25-11-15-29(19-22)34(28)32(24)25)5-23-20-30-16-12-26-8-3-9-27-13-17-31(21-23)35(30)33(26)27/h2-3,6-21H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBVSYFFOLHMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913984 | |

| Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Di-(2-pyrenyl)propane | |

CAS RN |

97325-55-8 | |

| Record name | 1,3-Di-(2-pyrenyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097325558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

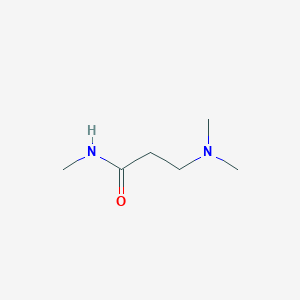

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![p-Ethylcalix[7]arene](/img/structure/B43631.png)